2-(4-fluorophenyl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide
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Overview
Description
2-(4-fluorophenyl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide is a synthetic organic compound that features a fluorophenyl group and a thiazole ring. Compounds with these structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenyl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide typically involves the following steps:
Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Fluorophenyl Group: This step often involves a nucleophilic substitution reaction where a fluorophenyl halide reacts with a nucleophile.
Acetamide Formation: The final step involves the formation of the acetamide group, which can be done through acylation reactions.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and other advanced manufacturing techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or the acetamide group.
Reduction: Reduction reactions could potentially reduce the fluorophenyl group or the thiazole ring.
Substitution: The fluorophenyl group can participate in various substitution reactions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride may be used.
Substitution: Conditions for substitution reactions often involve bases like sodium hydroxide or catalysts like palladium.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to dehalogenated products.
Scientific Research Applications
2-(4-fluorophenyl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide could have various applications in scientific research:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying enzyme interactions or as a ligand in binding studies.
Medicine: Possible applications in drug development, particularly for targeting specific biological pathways.
Industry: Use in the synthesis of specialty chemicals or as an intermediate in manufacturing processes.
Mechanism of Action
The mechanism of action for this compound would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity. The fluorophenyl group could enhance binding affinity, while the thiazole ring might contribute to the compound’s stability and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorophenyl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide
- 2-(4-bromophenyl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide
- 2-(4-methylphenyl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide
Uniqueness
The presence of the fluorine atom in 2-(4-fluorophenyl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide can significantly affect its chemical properties, such as its lipophilicity and metabolic stability, making it unique compared to its analogs.
Properties
IUPAC Name |
2-(4-fluorophenyl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2OS/c1-8-7-14-12(17-8)15-11(16)6-9-2-4-10(13)5-3-9/h2-5,7H,6H2,1H3,(H,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEBJKCSJNHDXGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)NC(=O)CC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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